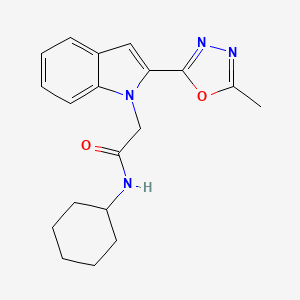![molecular formula C26H25N3O2S B2490904 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922811-24-3](/img/structure/B2490904.png)
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is a member of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones class, identified for its potential anti-mycobacterial properties. This research focuses on its design, synthesis, and biological evaluation, aiming to explore its various chemical and physical characteristics.
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves structurally diverse benzo[d]thiazole-2-carboxamides, prepared and assessed for anti-tubercular activity. The 5-trifluoromethyl derivative emerged as the most promising, showing significant anti-mycobacterial potential and low cytotoxicity, highlighting the compound's synthesis efficiency and potential therapeutic index (Pancholia et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational spectra of related thiazolyl and thiophene derivatives were analyzed using density functional theory (DFT), revealing equilibrium geometry, bonding features, and harmonic vibrational wave numbers. This analysis provides insight into the structural stability and reactivity of the compound, indicating potential antibacterial activity (Shahana & Yardily, 2020).
Chemical Reactions and Properties
This compound and its derivatives have shown to possess significant antimicrobial activity, indicating a broad spectrum of chemical reactivity and potential applications in treating infections. The structural diversity within this class of compounds contributes to their bioactivity, underscoring the importance of chemical reactions in determining their properties (Mhaske et al., 2014).
Physical Properties Analysis
Analysis of physical properties, such as solubility, melting points, and crystal structure, is crucial for understanding the compound's behavior in biological systems. Studies on related compounds have utilized X-ray diffraction and Hirshfeld surface analysis to characterize crystal structures, offering insights into intermolecular interactions and stability (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for therapeutic applications. The compound's efficacy against tubulin polymerization and its binding efficiency to β-tubulin at the colchicine binding site have been demonstrated, suggesting potential as a novel and potent inhibitor for cancer therapy (Prinz et al., 2017).
科学的研究の応用
Antimicrobial Activity
A study by Mhaske et al. (2014) synthesized derivatives similar to the compound and found that they exhibited moderate to good antimicrobial activity. These compounds were characterized by spectral methods and tested for in vitro antibacterial activity, showing potential in antimicrobial applications (Mhaske et al., 2014).
Anti-Mycobacterial Potential
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study involved the synthesis of diverse benzo[d]thiazole-2-carboxamides and evaluation of their potential anti-tubercular activity against Mycobacterium tuberculosis. Several compounds showed promising results with low micromolar ranges of minimum inhibitory concentrations (MICs), indicating significant anti-mycobacterial potential (Pancholia et al., 2016).
Anticancer Evaluation
Turov (2020) examined the anticancer activity of polyfunctional substituted 1,3-thiazoles with a piperazine substituent. The study was conducted on various cancer cell lines, including lungs, kidneys, CNS, and others. Compounds with a piperazine substituent demonstrated significant anticancer effects, highlighting their potential as anticancer agents (Turov, 2020).
PET Imaging
Gao et al. (2012) focused on synthesizing carbon-11-labeled arylpiperazinylthioalkyl derivatives for positron emission tomography (PET) imaging. These compounds, including variations with benzo[d]thiazole structures, were used to create radioligands that could aid in medical imaging and diagnostics, demonstrating the compound's application in imaging technologies (Gao et al., 2012).
Antidepressant Potential
Orus et al. (2002) synthesized some benzo[b]thiophene derivatives with different substituents, including compounds related to the compound of interest. These derivatives were evaluated for their 5-HT1A receptor affinity and serotonin reuptake inhibition, showing potential as dual antidepressant drugs (Orus et al., 2002).
Antipsychotic Activity
Gopi et al. (2017) designed and synthesized novel Azodye/Schiff base/Chalcone derivatives, some of which are similar to the compound . These compounds demonstrated excellent antipsychotic activity in specific tests, suggesting potential applications in the treatment of psychiatric disorders (Gopi et al., 2017).
特性
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-18-12-13-23-24(19(18)2)27-26(32-23)29-16-14-28(15-17-29)25(30)21-10-6-7-11-22(21)31-20-8-4-3-5-9-20/h3-13H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYKWJWGPMCJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

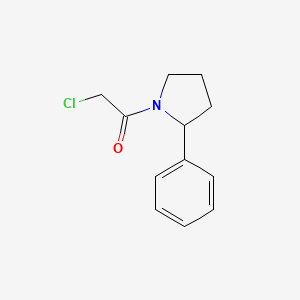
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)
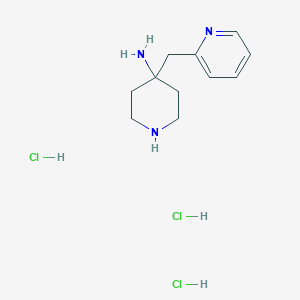
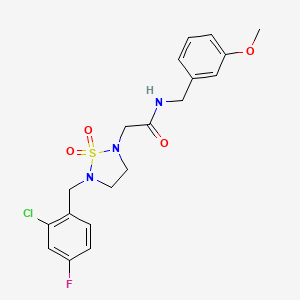
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)
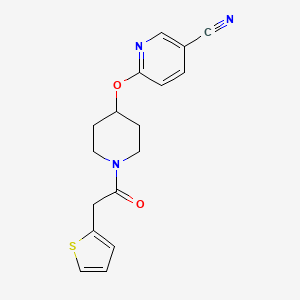
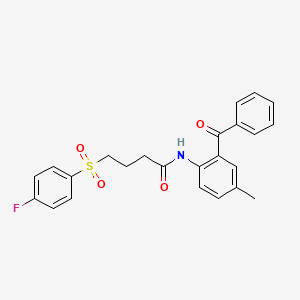
![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)
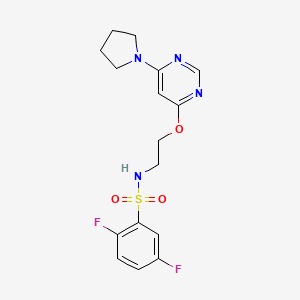
![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)
